ETHYL 4-[({4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE
Overview
Description
ETHYL 4-[({4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound characterized by the presence of a trifluoromethyl group, a piperidine ring, and a benzoate ester
Preparation Methods
The synthesis of ETHYL 4-[({4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps. One common synthetic route includes the reaction of ethyl 4-aminobenzoate with 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the reaction .
Chemical Reactions Analysis
ETHYL 4-[({4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and benzoate ester moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
ETHYL 4-[({4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[({4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The trifluoromethyl group and piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
ETHYL 4-[({4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE can be compared with similar compounds such as:
ETHYL 3-HYDROXY-4,4,4-TRIFLUOROBUTYRATE: Similar in having a trifluoromethyl group but differs in the overall structure and functional groups.
4-NITROPHENYL 4-(TRIFLUOROMETHYL)BENZOATE: Shares the trifluoromethyl and benzoate ester groups but has different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O3S/c1-2-30-19(28)15-6-8-18(9-7-15)26-20(31)27-12-10-21(29,11-13-27)16-4-3-5-17(14-16)22(23,24)25/h3-9,14,29H,2,10-13H2,1H3,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPQQVDAYFPMLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)(C3=CC(=CC=C3)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.